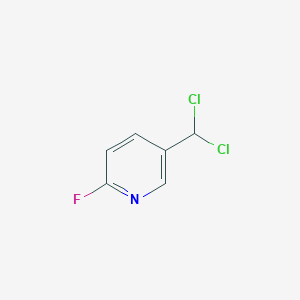

5-(Dichloromethyl)-2-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

5-(dichloromethyl)-2-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H |

InChI Key |

WBUQEMCVZBYQAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a dichloromethyl group on the pyridine ring imparts unique electronic properties and reactivity, making it a subject of interest for medicinal and process chemists. This guide provides a summary of its known chemical properties, plausible synthetic approaches, and reactivity profile based on available data.

Core Chemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes key physicochemical properties, including predicted values for some metrics.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂FN | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Boiling Point | 210–215 °C (estimated) | [1] |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF), limited water solubility. | [1] |

Synthesis and Purification

Plausible Synthetic Pathway

A potential two-step synthesis starting from 2-fluoropyridine is outlined below. This pathway involves an initial chloromethylation followed by a more extensive chlorination of the methyl group.

Caption: Plausible synthetic route to this compound.

Experimental Protocols (Hypothetical)

Based on the plausible synthetic pathway, the following are hypothetical, generalized experimental procedures. Note: These are not from a cited, peer-reviewed source and would require optimization and safety assessment.

Step 1: Synthesis of 5-(Chloromethyl)-2-fluoropyridine via Blanc Chloromethylation

-

To a solution of 2-fluoropyridine, add formaldehyde and concentrated hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the chloromethylation at the 5-position of the pyridine ring.

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield crude 5-(chloromethyl)-2-fluoropyridine.

Step 2: Synthesis of this compound via Dichlorination

-

The crude 5-(chloromethyl)-2-fluoropyridine is dissolved in a suitable solvent.

-

Chlorine gas is bubbled through the solution at an elevated temperature (e.g., 120–140°C) in the presence of a radical initiator, such as methyl ethyl ketone peroxide.[1]

-

The reaction progress is monitored until the conversion of the monochloromethyl group to the dichloromethyl group is complete.

-

The reaction mixture is then cooled, and the excess chlorine and solvent are removed.

Purification

Purification of the final product can likely be achieved through column chromatography. A suggested mobile phase is a mixture of ethyl acetate and petroleum ether.[1]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the electrophilic nature of the dichloromethyl group and the electronic properties of the fluorinated pyridine ring.

-

Nucleophilic Substitution: The chlorine atoms on the dichloromethyl group are susceptible to substitution by nucleophiles such as amines and alkoxides, particularly under basic conditions.[1]

-

Cross-Coupling Reactions: The pyridine nitrogen can direct cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

These reactive properties make this compound a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where the introduction of a dichloromethyl-substituted pyridine moiety is desired. The fluorine atom can also serve to modulate the pharmacokinetic properties of a final drug candidate.

Conclusion

This compound is a chemical intermediate with potential utility in synthetic organic chemistry. While detailed experimental data and protocols are not widely published, its chemical properties can be inferred from related structures. Further research and publication of its experimental characterization would be beneficial for the scientific community.

References

Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties and theoretical synthesis of 5-(Dichloromethyl)-2-fluoropyridine. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted characteristics and plausible synthetic routes derived from analogous chemical transformations.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. Its key identifying information and calculated properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂FN |

| Molecular Weight | ~179.97 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (6 × 12.01), Hydrogen (4 × 1.01), Chlorine (2 × 35.45), Fluorine (1 × 19.00), and Nitrogen (1 × 14.01)[1].

Comparative Analysis with Related Compounds

To provide context, the following table compares the predicted properties of this compound with those of structurally related compounds.

| Property | This compound (Predicted) | 5-(Chloromethyl)-2-fluoropyridine | 2-Chloro-5-(trichloromethyl)pyridine |

| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₃Cl₄N |

| Molecular Weight ( g/mol ) | 179.97[1] | 145.56[1] | 230.88 |

| Boiling Point (°C) | 210–215 (estimated)[1] | 192–195[1] | ~233 |

| Solubility | Moderate in polar aprotic solvents; limited water solubility[1] | Soluble in DMSO, THF[1] | Insoluble in water |

The presence of the dichloromethyl group is expected to create a strong electron-withdrawing effect, influencing the electronic distribution of the pyridine ring[1].

Theoretical Synthetic Pathways

While no direct, peer-reviewed synthesis protocols for this compound have been published, two plausible synthetic routes can be proposed based on established chemical reactions[1].

Route 1: Sequential Chlorination

This pathway involves a two-step process starting from 2-fluoropyridine.

Experimental Workflow: Sequential Chlorination

Caption: A potential two-step synthesis of this compound.

Methodology:

-

Chloromethylation: 2-Fluoropyridine would first undergo a Blanc chloromethylation reaction using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. This step is designed to introduce a chloromethyl group at the 5-position of the pyridine ring, yielding 5-(chloromethyl)-2-fluoropyridine[1].

-

Dichlorination: The resulting intermediate, 5-(chloromethyl)-2-fluoropyridine, would then be treated with chlorine gas under radical initiation conditions (e.g., using methyl ethyl ketone peroxide) at an elevated temperature of 120–140°C. This would convert the monochlorinated methyl group into the desired dichloromethyl group[1].

Route 2: Direct Dichloromethylation

This theoretical approach would form the dichloromethyl group in a single step.

Experimental Workflow: Direct Dichloromethylation

Caption: A proposed single-step synthesis via a modified Gattermann-Koch reaction.

Methodology: This route would involve a modified Gattermann-Koch reaction. Dichloromethanol (CHCl₂OH), generated in situ from chloroform, would act as the electrophile to directly introduce the dichloromethyl group onto the 2-fluoropyridine ring[1].

Biological Activity and Applications

There is no available literature describing the biological activity, signaling pathways, or specific applications of this compound. Research on related fluorinated pyridines suggests potential roles as intermediates in the synthesis of agrochemicals and pharmaceuticals; however, any such application for the title compound remains speculative.

Conclusion

This compound is a compound with a calculated molecular weight of approximately 179.97 g/mol . While its synthesis is theoretically achievable through pathways such as sequential chlorination or direct dichloromethylation, there is a notable absence of published experimental protocols, characterization data, and biological studies. This guide provides a foundational understanding based on theoretical chemistry and data from analogous compounds, highlighting an area for potential future research and development.

References

Synthesis of 5-(Dichloromethyl)-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(Dichloromethyl)-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful laboratory preparation of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 2-fluoro-5-methylpyridine, from commercially available 2-amino-5-methylpyridine. The second step is the selective dichlorination of the methyl group of 2-fluoro-5-methylpyridine to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylpyridine

This procedure is adapted from a known method for the synthesis of 2-fluoropyridine derivatives from their corresponding amino precursors.[1]

Reaction:

2-Amino-5-methylpyridine + NaNO₂ + HBF₄ → 2-Fluoro-5-methylpyridine

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Fluoro-5-methylpyridine.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine (1.0 eq) in a 48% aqueous solution of fluoboric acid (HBF₄).

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water to the reaction mixture while maintaining the internal temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Gradually warm the mixture to 50 °C and stir for an additional 30 minutes.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | [1] |

| Reagents | Sodium nitrite, Fluoboric acid | [1] |

| Solvent | Water, Dichloromethane | [1] |

| Reaction Temperature | -10 °C to 50 °C | [1] |

| Reaction Time | ~1-2 hours | [1] |

| Yield | ~70-80% | [1] |

| Purity | >98% (after chromatography) | [1] |

Step 2: Dichlorination of 2-Fluoro-5-methylpyridine

The following protocol is a proposed method based on general procedures for the free-radical chlorination of methylpyridines.[2][3] The reaction conditions should be carefully monitored to maximize the yield of the desired dichloromethyl product and minimize the formation of monochlorinated and trichlorinated byproducts.

Reaction:

2-Fluoro-5-methylpyridine + 2 Cl₂ --(Radical Initiator/UV light)--> this compound + 2 HCl

Experimental Workflow:

Caption: Proposed workflow for the dichlorination of 2-Fluoro-5-methylpyridine.

Detailed Protocol:

-

In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 2-fluoro-5-methylpyridine (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or chloroform.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.01-0.05 eq). Alternatively, the reaction can be initiated using a UV lamp.

-

Heat the mixture to reflux.

-

Slowly bubble chlorine gas through the reaction mixture. The flow rate should be controlled to maintain a steady reaction.

-

Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the monochloro-, dichloro-, and trichloromethylated products.

-

Stop the chlorine gas flow when the desired ratio of this compound is achieved.

-

Cool the reaction mixture to room temperature and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate this compound.

| Parameter | Proposed Value | Reference |

| Starting Material | 2-Fluoro-5-methylpyridine | N/A |

| Reagents | Chlorine gas, Radical initiator (AIBN or BPO) | [2][3] |

| Solvent | Carbon tetrachloride or Chloroform | [2] |

| Reaction Temperature | Reflux temperature of the solvent | [3] |

| Reaction Time | Dependent on reaction scale and monitoring | N/A |

| Yield | Variable, dependent on reaction control | N/A |

| Purity | Dependent on purification method | N/A |

Safety Considerations

-

2-Amino-5-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Fluoboric acid: Corrosive. Causes severe skin burns and eye damage.

-

Sodium nitrite: Oxidizing solid. Toxic if swallowed.

-

Chlorine gas: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Radical initiators (AIBN, BPO): Thermally unstable and can decompose violently. Handle with care and store appropriately.

-

Chlorinated solvents: Harmful and suspected carcinogens.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of this compound can be achieved through a two-step sequence involving the preparation of 2-fluoro-5-methylpyridine followed by a controlled free-radical chlorination. While the synthesis of the precursor is well-established, the selective dichlorination requires careful optimization and monitoring to achieve a desirable yield and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate.

References

In-Depth Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-(Dichloromethyl)-2-fluoropyridine, a halogenated pyridine derivative. Due to its structural motifs—a fluorinated pyridine ring and a dichloromethyl group—this compound is of interest to researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the pyridine ring, making it a potential building block for novel chemical entities. This document outlines the nomenclature, physicochemical properties, and potential synthetic routes for this compound, noting where data is predicted due to a lack of direct experimental reports.

Chemical Identity and Nomenclature

-

Systematic IUPAC Name: this compound

This name clearly indicates a pyridine ring with a fluorine atom at the 2-position and a dichloromethyl group at the 5-position.

Synonyms: At present, there are no widely recognized synonyms for this specific compound in scientific literature or commercial catalogs.

Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes predicted quantitative data for the target compound and provides experimental data for a closely related analog, 5-(chloromethyl)-2-fluoropyridine, for comparative purposes.[1]

| Property | This compound (Predicted) | 5-(Chloromethyl)-2-fluoropyridine (Experimental) |

| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN |

| Molecular Weight | 179.97 g/mol | 145.56 g/mol |

| Boiling Point | 210–215 °C (estimated) | 192–195 °C |

| Solubility | Moderate in polar aprotic solvents | Soluble in DMSO, THF |

Experimental Protocols: Synthesis

While no direct, peer-reviewed synthesis reports for this compound have been published, plausible synthetic pathways can be proposed based on analogous chemical transformations.[1]

Route 1: Sequential Chlorination of 2-Fluoropyridine

This proposed two-step synthesis starts with the commercially available 2-fluoropyridine.

Step 1: Chloromethylation of 2-Fluoropyridine

-

Reactants: 2-fluoropyridine, formaldehyde, and hydrogen chloride.

-

Catalyst: Zinc chloride (ZnCl₂).

-

Procedure: The reaction is a Blanc chloromethylation. 2-Fluoropyridine is reacted with formaldehyde and HCl in the presence of ZnCl₂ to introduce a chloromethyl group at the 5-position, yielding 5-(chloromethyl)-2-fluoropyridine.

-

Work-up: Standard aqueous work-up and purification by distillation or chromatography.

Step 2: Dichlorination of 5-(chloromethyl)-2-fluoropyridine

-

Reactant: 5-(chloromethyl)-2-fluoropyridine.

-

Reagent: Chlorine gas (Cl₂).

-

Initiator: A radical initiator, such as methyl ethyl ketone peroxide.

-

Procedure: The 5-(chloromethyl)-2-fluoropyridine is treated with chlorine gas under radical initiation conditions at an elevated temperature (e.g., 120–140°C). This facilitates the substitution of a hydrogen atom on the chloromethyl group with a second chlorine atom, yielding the desired this compound.

-

Work-up: The reaction mixture would likely be neutralized, extracted, and the final product purified by fractional distillation or chromatography.

Route 2: Direct Dichloromethylation of 2-Fluoropyridine

A more direct, though potentially less selective, approach could involve a modified Gattermann–Koch type reaction.

-

Reactant: 2-Fluoropyridine.

-

Reagent: Dichlorohydroxymethane (CHCl₂OH), generated in situ from chloroform and a suitable reagent.

-

Procedure: This reaction would aim to directly introduce the dichloromethyl group onto the 2-fluoropyridine ring. Controlling the regioselectivity to favor substitution at the 5-position would be a key challenge.

Logical Relationships

The following diagram illustrates the relationship between the common name and the systematic IUPAC name for the target compound.

Caption: Relationship between common and IUPAC nomenclature.

Experimental Workflow: Proposed Synthesis

The diagram below outlines the proposed sequential chlorination workflow for synthesizing this compound.

Caption: Proposed synthetic workflow for this compound.

References

The Dichloromethyl Group on a Pyridine Ring: A Gateway to Novel Chemistries in Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dichloromethyl-substituted pyridine scaffold is a versatile and highly reactive building block of significant interest in medicinal chemistry and agrochemical research. The presence of the dichloromethyl group imparts unique reactivity to the pyridine ring, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and reactivity of dichloromethyl pyridines, with a focus on their application in the development of novel therapeutic agents and crop protection solutions. Detailed experimental protocols for key reactions, quantitative data, and workflow visualizations are presented to facilitate practical application in a research setting.

Synthesis of Dichloromethyl Pyridine Derivatives

The introduction of a dichloromethyl group onto a pyridine ring can be achieved through several synthetic strategies, primarily involving the chlorination of methylpyridines or the direct functionalization of the pyridine core.

Table 1: Synthesis of Dichloromethyl Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Methylpyridine | Trichloroisocyanuric acid, DMF, Chloroform, reflux | 2-(Chloromethyl)pyridine hydrochloride | 64.4 | [1] |

| Pyridine | CCl4, MeOH, FeBr2 (cat.), 140 °C, 6 h | 3-(Dichloromethyl)pyridine | 35 | [2] |

| 2,6-Lutidine | 1. KMnO4, H2O, 75-80 °C; 2. H+; 3. MeOH, H+; 4. NaBH4, AlCl3; 5. SOCl2, MeOH | 2,6-Dichloromethyl pyridine hydrochloride | 78-82 | [3][4] |

| 4-Methylpyridine | 1. KMnO4, H2O, 75-80 °C; 2. H+; 3. MeOH, H+; 4. Reduction; 5. SOCl2 | 4-(Chloromethyl)pyridine hydrochloride | High | [5] |

| 2-Chloro-6-(trichloromethyl)pyridine | MeOH, conc. HCl, FeCl2·4H2O, reflux | 2-Chloro-6-(dichloromethyl)pyridine | 82 (in crude mixture) |

Experimental Protocol: Synthesis of 3-(Dichloromethyl)pyridine[2]

This protocol describes the direct dichloromethylation of pyridine using carbon tetrachloride in the presence of a catalyst.

Materials:

-

Pyridine

-

Carbon tetrachloride (CCl4)

-

Methanol (MeOH)

-

Iron(II) bromide (FeBr2)

-

10% aqueous sodium carbonate (Na2CO3) solution

-

Silica gel

-

Diethyl ether or CCl4 for extraction

Procedure:

-

In a glass ampoule or a stainless steel micro-autoclave, combine pyridine, carbon tetrachloride, methanol, and iron(II) bromide in a molar ratio of 100:200:200:1.

-

Seal the vessel and heat the reaction mixture to 140 °C for 6 hours.

-

After cooling to room temperature, open the vessel and filter the reaction mass through a layer of silica gel.

-

Distill off the unreacted methanol.

-

Neutralize the remaining reaction mass with a 10% aqueous solution of Na2CO3 with stirring for 30-60 minutes.

-

Extract the product with CCl4 or diethyl ether.

-

The yield of 3-dichloromethylpyridine is approximately 35%, with a selectivity of 95-100% and a pyridine conversion of 36-40%.[2]

Reactivity of the Dichloromethyl Group

The dichloromethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of dichloromethyl pyridines. The primary modes of reactivity include nucleophilic substitution and hydrolysis to the corresponding aldehyde.

Nucleophilic Substitution Reactions

The two chlorine atoms of the dichloromethyl group can be sequentially or simultaneously displaced by a wide range of nucleophiles. This allows for the introduction of diverse substituents at the methyl position. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the dichloromethyl carbon, facilitating these reactions.

Table 2: Nucleophilic Substitution Reactions of Chloro- and Dichloromethyl Pyridines

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Chloropyridine | Sodium methoxide | CH3OH | 4-Methoxypyridine | - | |

| 2-Chloropyridine | Secondary amines | Base | 2-(Dialkylamino)pyridine | - | [6] |

| β-chlorinated Michael acceptors | Various O-, N-, S-, C-nucleophiles | DMAP (cat.) | Substituted vinyl compounds | - | [6] |

While specific protocols for the nucleophilic substitution of the dichloromethyl group are not extensively detailed in the readily available literature, the principles of nucleophilic substitution on benzylic-like halides are applicable. The reaction conditions would typically involve a polar aprotic solvent and may be facilitated by a base to neutralize the generated HCl.

Hydrolysis to Pyridine Carboxaldehydes

A key transformation of the dichloromethyl group is its hydrolysis to the corresponding aldehyde. This reaction provides a direct route to pyridine carboxaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The hydrolysis can be carried out under either acidic or basic conditions.

Table 3: Synthesis of Pyridine Carboxaldehydes from Dichloromethyl Precursors (Illustrative)

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Dichloromethyl)pyridine | H2O, Acid or Base catalyst | 2-Pyridinecarboxaldehyde | - | General Transformation | | 4-(Dichloromethyl)pyridine | H2O, Acid or Base catalyst | 4-Pyridinecarboxaldehyde | - | General Transformation |

Experimental Protocol: General Hydrolysis of Dichloromethyl Pyridines (Conceptual)

This protocol outlines a general procedure for the hydrolysis of a dichloromethyl pyridine to a pyridine carboxaldehyde. Optimization of reaction conditions (temperature, reaction time, and concentration) is typically required for specific substrates.

Materials:

-

Dichloromethyl pyridine derivative

-

Water

-

Acid (e.g., sulfuric acid, hydrochloric acid) or Base (e.g., sodium hydroxide, sodium carbonate)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the dichloromethyl pyridine derivative in a suitable solvent (e.g., water, or a co-solvent system if solubility is an issue).

-

Add an aqueous solution of an acid or a base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed under acidic conditions, neutralize with a suitable base. If under basic conditions, neutralize with a suitable acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude pyridine carboxaldehyde, which can be further purified by distillation or chromatography.

Applications in Drug Discovery and Agrochemicals

Dichloromethyl and chloromethyl pyridine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. Their ability to undergo various transformations allows for the construction of complex molecular architectures with desired pharmacological or pesticidal properties.[4][5][7]

Synthetic Pathway to Agrochemicals

The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals.[7][8] The synthesis of these compounds often involves intermediates derived from dichloromethyl pyridines.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]

- 3. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

5-(Dichloromethyl)-2-fluoropyridine discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both fluorine and a dichloromethyl group on the pyridine ring imparts unique electronic properties and provides multiple reactive sites for further functionalization. This technical guide provides a comprehensive overview of the discovery, history, plausible synthetic routes, and physicochemical properties of this compound, based on available scientific literature and patent information. Detailed experimental protocols, derived from analogous chemical transformations, are presented to facilitate its synthesis in a laboratory setting.

Introduction and Historical Context

The precise historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. Its development is intrinsically linked to the broader advancements in the chemistry of fluorinated and chlorinated pyridines, which gained significant momentum in the mid to late 20th century. The strategic incorporation of fluorine into organic molecules became a cornerstone of medicinal chemistry and agrochemical research, owing to its ability to modulate a compound's metabolic stability, lipophilicity, and biological activity.

The synthesis of various halogenated pyridines is described in numerous patents, highlighting their importance as key building blocks. For instance, processes for preparing related compounds like 2-chloro-5-(trichloromethyl)pyridine have been well-established, often starting from 2-chloro-5-methylpyridine.[1] The development of such synthetic methodologies laid the groundwork for the preparation of a wide array of substituted pyridines, including this compound. It is plausible that this compound was first synthesized as part of a broader exploration of halogenated pyridine derivatives for use as intermediates in the development of novel bioactive molecules.

Physicochemical Properties

While experimentally determined data for this compound is limited, its key physicochemical properties can be predicted based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted)[2] | 5-(Chloromethyl)-2-fluoropyridine | 2-Fluoro-5-methylpyridine[3] |

| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₆FN |

| Molecular Weight ( g/mol ) | 179.97 | 145.56 | 111.12 |

| Boiling Point (°C) | 210–215 (est.) | Not available | 158-159 |

| Density (g/mL at 25°C) | Not available | Not available | 1.072 |

| Refractive Index (n20/D) | Not available | Not available | 1.4730 |

| Solubility | Moderate in polar aprotic solvents, limited water solubility | Soluble in DMSO, THF | Not available |

The dichloromethyl group significantly influences the electronic nature of the pyridine ring, acting as a strong electron-withdrawing group. This, in conjunction with the electronegative fluorine atom at the 2-position, makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution at other positions.

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Fluoro-5-methylpyridine

The starting material, 2-fluoro-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine via a diazotization-fluorination reaction (Balz-Schiemann reaction).[3]

Experimental Protocol: Synthesis of 2-Fluoro-5-methylpyridine[3]

-

Diazotization: To a solution of 2-amino-5-methylpyridine (13) (20.0 g, 185 mmol) in fluoboric acid (50 wt% aqueous solution, 50 mL), add sodium nitrite (16.6 g, 240 mmol) in batches at -10 °C, ensuring the reaction temperature remains below 0 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Decomposition of Diazonium Salt: Warm the mixture to 50 °C and continue stirring for an additional 30 minutes.

-

Work-up: Cool the reaction to room temperature and adjust the pH to 9-10 with a saturated aqueous solution of sodium carbonate (250 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (4 x 125 mL).

-

Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by alumina column chromatography (eluent: dichloromethane) to yield 2-fluoro-5-methylpyridine (14) as a yellow oil.

Expected Yield: Approximately 37%[3]

Synthesis of this compound

The conversion of the methyl group of 2-fluoro-5-methylpyridine to a dichloromethyl group can be achieved through free-radical chlorination using chlorine gas under UV irradiation or with a chemical initiator. This method is analogous to the industrial synthesis of other chlorinated pyridines.[1]

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp, dissolve 2-fluoro-5-methylpyridine (10.0 g, 90 mmol) in a suitable inert solvent such as carbon tetrachloride or dichlorobenzene.

-

Initiation: Heat the solution to reflux (approximately 77 °C for carbon tetrachloride) and begin UV irradiation.

-

Chlorination: Bubble chlorine gas through the refluxing solution at a controlled rate. The reaction is exothermic and the rate of chlorine addition should be adjusted to maintain a steady reflux.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the formation of the monochlorinated intermediate, 5-(chloromethyl)-2-fluoropyridine, and its subsequent conversion to the desired dichlorinated product.

-

Reaction Completion: Continue the chlorination until the starting material and the monochlorinated intermediate are consumed to the desired extent. Over-chlorination can lead to the formation of 2-fluoro-5-(trichloromethyl)pyridine.

-

Work-up: Upon completion, stop the chlorine flow and UV irradiation, and allow the reaction mixture to cool to room temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Note: This is a proposed protocol based on analogous reactions. Optimization of reaction conditions, including temperature, reaction time, and the amount of chlorine used, may be necessary to achieve the desired yield and purity.

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from readily available starting materials. The overall workflow can be visualized as a two-step process.

Applications in Research and Development

While specific applications of this compound are not widely reported, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: The fluoropyridine scaffold is a common feature in many bioactive molecules. The dichloromethyl group can serve as a synthetic handle for further transformations or as a bioisostere for other functional groups. It can be hydrolyzed to an aldehyde, which is a versatile functional group for forming carbon-carbon and carbon-nitrogen bonds.

-

Agrochemicals: Many modern herbicides and pesticides contain halogenated pyridine rings. The unique substitution pattern of this compound makes it an attractive building block for the discovery of new crop protection agents.

The general synthetic utility of halogenated pyridines is depicted in the following signaling pathway-style diagram, illustrating their role as precursors to more complex molecules.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be reliably achieved through a two-step process starting from 2-amino-5-methylpyridine. The combination of a fluorine atom and a dichloromethyl group on the pyridine ring provides a unique platform for the synthesis of a diverse range of more complex molecules. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and application of this and related halogenated pyridine compounds in the ongoing quest for novel pharmaceuticals and agrochemicals. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its synthetic potential.

References

Fundamental Reaction Mechanisms of Dichloromethylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylpyridines are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The reactivity of these compounds is primarily dictated by the presence of the dichloromethyl group and the chlorine substituent on the pyridine ring, which are susceptible to a variety of chemical transformations. Understanding the fundamental reaction mechanisms of dichloromethylpyridines is crucial for the rational design and development of novel therapeutic agents and other functional molecules.

This technical guide provides a comprehensive overview of the core reaction mechanisms of dichloromethylpyridines, with a focus on nucleophilic substitution, oxidation, and hydrolysis. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid researchers in their synthetic endeavors.

Core Reaction Mechanisms

The principal reaction pathways involving dichloromethylpyridines include nucleophilic substitution at the chloromethyl group and the chlorinated pyridine ring, oxidation of the methyl group, and hydrolysis. The specific mechanism and outcome of these reactions are influenced by factors such as the position of the substituents on the pyridine ring, the nature of the nucleophile, and the reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of dichloromethylpyridine chemistry, allowing for the introduction of a wide array of functional groups. These reactions can occur at either the benzylic carbon of the dichloromethyl group or at the chlorinated carbon atom on the pyridine ring.

The chloromethyl group attached to the pyridine ring behaves as a benzylic halide, readily undergoing nucleophilic substitution via both SN1 and SN2 mechanisms.[3][4][5][6][7] The preferred pathway is dependent on the structure of the dichloromethylpyridine, the strength of the nucleophile, and the solvent polarity.[5][6]

-

SN2 Mechanism: Favored by strong nucleophiles and polar aprotic solvents, this mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[8]

-

SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents, this pathway proceeds through a carbocation intermediate. The stability of this carbocation is enhanced by the electron-withdrawing nature of the pyridine ring.[3][7]

The chloromethyl groups of compounds like 2,6-bis(chloromethyl)pyridine are highly reactive towards nucleophiles such as amines and thiols.[1][9]

Table 1: Quantitative Data for Nucleophilic Substitution Reactions of Dichloromethylpyridines

| Dichloromethylpyridine Derivative | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine | Toluene | 50 | 2-Chloro-5-(hydrazinylmethyl)pyridine | 98.7 | [10] |

| 2-Chloro-5-(chloromethyl)pyridine | Sodium methoxide | Methanol | Reflux | 2-Methoxy-5-(methoxymethyl)pyridine | 50 | [11] |

| 3-Dichloromethyl-pyridine | Sodium methoxide | Methanol | Reflux | Not specified | 45 | [11] |

| 2,6-Bis(chloromethyl)pyridine | Diethylamine | Not specified | Not specified | 2-(Di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine | Not specified | [12] |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring itself. This reaction is facilitated by the presence of electron-withdrawing groups, such as the dichloromethyl group and the nitrogen atom in the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[13] The reaction rate is dependent on the nature of the leaving group, the nucleophile, and the position of the substituents on the ring.[14]

Kinetic studies on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have shown a linear Brønsted-type plot, indicating that the nucleophilic attack is the rate-determining step in the SNAr mechanism.[13]

Experimental Protocol 1: General Procedure for Nucleophilic Substitution on 2-Chloro-5-(chloromethyl)pyridine with an Amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in a suitable solvent such as toluene.

-

Addition of Nucleophile: Add the amine nucleophile (1.1 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by crystallization or column chromatography to obtain the desired substituted pyridine derivative.[2]

Diagram 1: General Workflow for Nucleophilic Substitution

Caption: A generalized workflow for conducting a nucleophilic substitution reaction.

Oxidation Reactions

The methyl group of dichloromethylpyridines can be oxidized to a carboxylic acid group, providing a route to pyridinedicarboxylic acids, which are valuable building blocks in medicinal chemistry.[9][15][16] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and sodium dichromate.[9][15]

The oxidation of 2,6-lutidine (2,6-dimethylpyridine) to 2,6-pyridinedicarboxylic acid is a well-established procedure.[9][16]

Table 2: Quantitative Data for Oxidation of Lutidines

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2,6-Lutidine | KMnO₄ | Water | 75-80 | 2,6-Pyridinedicarboxylic acid | 85-90 | [9] |

| 2,6-Dimethyl-pyridine | Sodium dichromate / H₂SO₄ | Water | 100 | 2,6-Pyridinedicarboxylic acid | Not specified | [15] |

Experimental Protocol 2: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-lutidine and water.

-

Addition of Oxidant: Heat the mixture to 75-80 °C and add potassium permanganate portion-wise over a period of 35 minutes, maintaining the temperature.[9]

-

Reaction Monitoring: Monitor the reaction by observing the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

-

Isolation: Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the 2,6-pyridinedicarboxylic acid.[9]

-

Purification: Collect the white precipitate by filtration, wash with cold water, and dry to obtain the pure product.

Diagram 2: Logical Relationship in the Synthesis of 2,6-Bis(chloromethyl)pyridine

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2.4: Differentiating SN2 from SN1 reactions | ChIRP [chirp1.chem.ubc.ca]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 12. 2,6-ビス(クロロメチル)ピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scispace.com [scispace.com]

- 14. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 16. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol: A Proposed Synthesis of 5-(Dichloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the proposed synthesis of 5-(Dichloromethyl)-2-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific compound, the following protocol is based on well-established and analogous chemical transformations.

Introduction

This compound is a functionalized pyridine ring system. The presence of a dichloromethyl group and a fluorine atom imparts unique electronic properties, making it a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The dichloromethyl group can serve as a precursor to other functional groups or act as a reactive site for further molecular elaboration.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₄Cl₂FN |

| Molecular Weight | 179.97 g/mol [1] |

| Boiling Point (estimated) | 210–215 °C[1] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, THF)[1] |

Proposed Synthetic Pathway

A two-step sequential chlorination route starting from 2-fluoropyridine is proposed. This pathway involves an initial chloromethylation followed by a radical-initiated dichlorination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Chloromethyl)-2-fluoropyridine (Blanc Chloromethylation)

This step introduces a chloromethyl group at the 5-position of the 2-fluoropyridine ring. The reaction is analogous to the chloromethylation of 3,5-difluoropyridine, which has been reported with yields ranging from 60-80%[2].

Materials:

-

2-Fluoropyridine

-

Formaldehyde (paraformaldehyde can also be used)

-

Hydrogen chloride (gas or concentrated HCl)

-

Zinc chloride (ZnCl₂), anhydrous

-

Inert solvent (e.g., Dichloromethane or Acetic Acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber.

-

Charge the flask with anhydrous zinc chloride (catalyst) and the chosen inert solvent.

-

Add 2-fluoropyridine to the stirred suspension.

-

Introduce formaldehyde to the reaction mixture.

-

Bubble hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature between 0°C and room temperature. Alternatively, concentrated hydrochloric acid can be added dropwise.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-(chloromethyl)-2-fluoropyridine.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Dichlorination)

This step involves the conversion of the chloromethyl group to a dichloromethyl group via a radical-initiated chlorination.

Materials:

-

5-(Chloromethyl)-2-fluoropyridine

-

Chlorine gas (Cl₂)

-

Radical initiator (e.g., methyl ethyl ketone peroxide or AIBN)

-

Inert solvent (if necessary)

Procedure:

-

In a fume hood, place the 5-(chloromethyl)-2-fluoropyridine in a reaction vessel equipped with a magnetic stirrer, a gas inlet, a condenser, and a light source (if a photo-initiator is used).

-

Heat the starting material to 120–140°C[1].

-

Add the radical initiator to the reaction mixture.

-

Bubble chlorine gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by GC-MS, observing the conversion of the -CH₂Cl group to the -CHCl₂ group.

-

Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine.

-

The crude product can be purified by vacuum distillation or column chromatography.

Purification and Characterization

Purification:

The final product, this compound, can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to achieve a purity of >99%[1].

Characterization Data (for related compounds):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound (Predicted) | C₆H₄Cl₂FN | 179.97[1] | 210–215[1] |

| 5-(Chloromethyl)-2-fluoropyridine | C₆H₅ClFN | 145.56[1] | 192–195[1] |

| 2-Chloro-5-trichloromethylpyridine | C₆H₃Cl₄N | 230.91 | Not Available |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Chlorine gas is highly toxic and corrosive. Handle with extreme caution.

-

Hydrogen chloride is a corrosive gas.

-

The reaction intermediates and the final product should be handled with care as their toxicological properties are not well-established.

Chemical Reactivity and Applications

The dichloromethyl group in this compound is a potent electrophile, making the compound a versatile intermediate for various chemical transformations[1]:

-

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as amines or alkoxides under basic conditions.

-

Cross-Coupling Reactions: The pyridine nitrogen can direct Suzuki–Miyaura couplings.

Caption: Reactivity of this compound.

This proposed synthesis protocol provides a framework for the laboratory-scale preparation of this compound. Researchers should optimize the reaction conditions based on their specific experimental setup and analytical capabilities.

References

Application Notes and Protocols for the Conversion of Dichloromethylpyridine to Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of a dichloromethyl group on a pyridine ring to an aldehyde is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. Pyridinecarboxaldehydes are versatile building blocks in medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the hydrolysis of 2-, 3-, and 4-(dichloromethyl)pyridine to their corresponding pyridinecarboxaldehydes. Both base-catalyzed and acid-catalyzed methods are discussed, offering flexibility depending on the substrate and desired reaction conditions.

Reaction Principle

The conversion of a dichloromethyl group to an aldehyde proceeds via a nucleophilic substitution reaction, followed by the elimination of water. The dichloromethyl group is first hydrolyzed to a geminal diol, which is an unstable intermediate. This gem-diol readily loses a molecule of water to form the stable carbonyl group of the aldehyde.[1][2][3] The reaction can be catalyzed by either acid or base.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Hydrolysis of Dichloromethylpyridines

| Isomer | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3 | 3-(Dichloromethyl)pyridine | CaCO₃, H₂O, 115 °C, 8 h | 3-Pyridinecarboxaldehyde | 96 | [4] |

| 2 | 2-(Dichloromethyl)pyridine | General Method A (Base-Catalyzed) | 2-Pyridinecarboxaldehyde | High (expected) | Inferred from[4] |

| 4 | 4-(Dichloromethyl)pyridine | General Method A (Base-Catalyzed) | 4-Pyridinecarboxaldehyde | High (expected) | Inferred from[4] |

| General | Dichloromethylarene | Aqueous HCl (excess), 100-200 °C | Aromatic Aldehyde | High | [5][6] |

Note: Specific yields for the 2- and 4-isomers using the described protocols should be determined empirically but are expected to be high based on the successful hydrolysis of the 3-isomer and analogous aromatic systems.

Table 2: Spectroscopic Data for Dichloromethylpyridines

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-(Dichloromethyl)pyridine | 6.7 (s, 1H, CHCl₂), 7.3-8.6 (m, 4H, Ar-H) | 70-75 (CHCl₂), 122-155 (Ar-C) |

| 3-(Dichloromethyl)pyridine | 6.6 (s, 1H, CHCl₂), 7.4-8.7 (m, 4H, Ar-H) | 70-75 (CHCl₂), 123-155 (Ar-C) |

| 4-(Dichloromethyl)pyridine | 6.5 (s, 1H, CHCl₂), 7.5 (d, 2H, Ar-H), 8.7 (d, 2H, Ar-H) | 70-75 (CHCl₂), 122-155 (Ar-C) |

Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for these structures.

Table 3: Spectroscopic Data for Pyridinecarboxaldehydes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Pyridinecarboxaldehyde | 10.1 (s, 1H, CHO), 7.5-8.8 (m, 4H, Ar-H)[7] | 193.5 (CHO), 121-153 (Ar-C) | ~1700 (C=O)[4][8][9] |

| 3-Pyridinecarboxaldehyde | 10.1 (s, 1H, CHO), 7.5-9.1 (m, 4H, Ar-H) | 192.5 (CHO), 124-155 (Ar-C) | ~1705 (C=O)[6][10][11][12] |

| 4-Pyridinecarboxaldehyde | 10.1 (s, 1H, CHO), 7.7 (d, 2H, Ar-H), 8.9 (d, 2H, Ar-H)[5] | 192.0 (CHO), 122-151 (Ar-C)[13] | ~1710 (C=O)[5][14][15] |

Note: Spectroscopic data is compiled from various sources and represents typical values.

Experimental Protocols

General Method A: Base-Catalyzed Hydrolysis

This protocol is based on the reported synthesis of 3-pyridinecarboxaldehyde and is expected to be applicable to the 2- and 4-isomers as well.[4]

Materials:

-

Dichloromethylpyridine (1.0 eq)

-

Calcium carbonate (CaCO₃) (1.1 eq)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stir bar, add the dichloromethylpyridine, calcium carbonate, and water (a mass ratio of water to dichloromethylpyridine of approximately 4:1 is recommended).

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pyridinecarboxaldehyde.

-

Purify the crude product by distillation or column chromatography on silica gel if necessary.

General Method B: Acid-Catalyzed Hydrolysis

This protocol is based on the general method for the hydrolysis of benzal chlorides and can be adapted for dichloromethylpyridines.[5][6]

Materials:

-

Dichloromethylpyridine (1.0 eq)

-

Aqueous hydrochloric acid (HCl, ~20-30%) (in excess)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a stir bar, add the dichloromethylpyridine and an excess of aqueous hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude pyridinecarboxaldehyde.

-

Purify by distillation or column chromatography as needed.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of pyridinecarboxaldehyde.

Caption: Base-catalyzed hydrolysis mechanism.

Caption: Acid-catalyzed hydrolysis mechanism.

References

- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 2. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [m.chemicalbook.com]

- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [m.chemicalbook.com]

- 9. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [m.chemicalbook.com]

- 11. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 15. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

The Elusive Role of 5-(Dichloromethyl)-2-fluoropyridine in Agrochemicals: A Look into Potential Applications

While direct, documented practical applications of 5-(Dichloromethyl)-2-fluoropyridine in commercially available agrochemicals are not readily found in scientific literature and patent databases, its chemical structure suggests potential utility as a versatile intermediate in the synthesis of novel fungicides, herbicides, and insecticides. The presence of a reactive dichloromethyl group and a fluorinated pyridine ring—a common motif in modern agrochemicals—positions this compound as a candidate for the development of new active ingredients.

The dichloromethyl group can be readily transformed into other functional groups, such as an aldehyde or a carboxylic acid, which serve as key handles for constructing more complex molecular architectures. The 2-fluoro-5-pyridyl moiety is a well-established pharmacophore in agrochemistry, known to enhance the biological activity and metabolic stability of molecules.

This report outlines potential applications and hypothetical experimental protocols based on the known reactivity of similar chemical structures and their relevance in the agrochemical industry.

Potential Applications in Agrochemical Synthesis

The primary foreseeable application of this compound is as a building block for creating a variety of agrochemically active compounds. The dichloromethyl group is a synthetic precursor to a formyl group (-CHO) via hydrolysis, which can then be used in a range of subsequent reactions.

As a Precursor for Fungicides

The formylpyridine derivative obtained from this compound could be a key intermediate in the synthesis of novel fungicides. For instance, it could be utilized in Wittig-type reactions to create vinyl ethers, a structural component present in some strobilurin-class fungicides.

As an Intermediate for Herbicides

The pyridine aldehyde derived from this compound can be a starting point for the synthesis of herbicides. For example, it could undergo condensation reactions with various active methylene compounds to generate inhibitors of key plant enzymes.

In the Development of Novel Insecticides

The 2-fluoro-5-(formyl)pyridine intermediate could be used to synthesize new insecticides. The aldehyde functionality allows for the construction of imines, oximes, and other nitrogen-containing heterocycles that are common in insecticidally active molecules. It could potentially be used in the synthesis of analogs of existing neonicotinoids or butenolides.

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the utilization of this compound as a synthetic intermediate.

Protocol 1: Hydrolysis of this compound to 2-Fluoro-5-formylpyridine

This protocol describes the conversion of the dichloromethyl group to an aldehyde, a critical transformation for further synthetic utility.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of a suitable organic solvent.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the solution while stirring and cooling in an ice bath.

-

After the addition is complete, add water (10.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-Fluoro-5-formylpyridine can be purified by column chromatography on silica gel.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| This compound | C6H4Cl2FN | 180.01 | - | Liquid/Solid |

| 2-Fluoro-5-formylpyridine | C6H4FNO | 125.10 | 70-85 | Solid |

Protocol 2: Synthesis of a Hypothetical Schiff Base Insecticide Precursor

This protocol outlines the synthesis of a Schiff base from 2-Fluoro-5-formylpyridine and a hypothetical insecticidally active amine.

Materials:

-

2-Fluoro-5-formylpyridine (from Protocol 1)

-

A primary amine (e.g., 4-ethoxyaniline, as a model)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve 2-Fluoro-5-formylpyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add the primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Expected Yield (%) |

| 2-Fluoro-5-formylpyridine | 4-Ethoxyaniline | N-(4-ethoxyphenyl)-1-(2-fluoro-5-pyridyl)methanimine | 85-95 |

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a potential workflow for utilizing this compound in the discovery of new agrochemicals.

Caption: A potential workflow for agrochemical discovery.

Application Notes and Protocols for the Experimental Setup of Fluorination of Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyridines are crucial building blocks in modern drug discovery, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability of pharmaceutical compounds.[1][2] The strategic introduction of fluorine into a pyridine scaffold can significantly influence its biological activity.[1] This document provides detailed application notes and protocols for the primary methods of fluorinating chloropyridines, a common and versatile class of precursors. The methodologies covered include Nucleophilic Aromatic Substitution (SNAr), Electrophilic C-H Fluorination, and Gas-Phase Catalytic Fluorination. Each section includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.

Nucleophilic Aromatic Substitution (SNAr) Fluorination

Nucleophilic aromatic substitution, often referred to as the Halex (halogen exchange) reaction, is a widely used method for introducing fluorine into electron-deficient aromatic systems like chloropyridines.[3] The reaction involves the displacement of a chloride ion by a nucleophilic fluoride source. The efficacy of this method is highly dependent on the reactivity of the fluoride source and the reaction conditions.

Traditional SNAr with Alkali Metal Fluorides (KF, CsF)

Potassium fluoride (KF) and cesium fluoride (CsF) are common, cost-effective reagents for SNAr fluorination.[3] However, their application is often limited by high lattice energies and low solubility in organic solvents, necessitating high reaction temperatures (often >130 °C) and the use of polar aprotic solvents like DMSO, DMF, or sulfolane.[3][4] The presence of water can significantly reduce fluoride nucleophilicity, making anhydrous conditions crucial for success.[1][3]

Quantitative Data Summary: SNAr with KF

| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | KHF₂ | None | None (Neat) | 315 | 4 | 93.7 | [5] |

| Pentachloropyridine | KF | Water | Sulfolane | 215 | - | 91 (for 3,5-dichloro-trifluoropyridine) | [6] |

| 2-Chloro-5-nitropyridine | KF | Tetrabutylammonium Chloride (TBAC) | DMSO | 130 | 12 | 75 | [4] |

| 2,6-Dichloropyridine | CsF | None | DMSO | 150 | 24 | 60 (for 2-chloro-6-fluoropyridine) | [3] |

Protocol 1: General Procedure for SNAr Fluorination with KF

Materials:

-

Chloropyridine substrate

-

Anhydrous Potassium Fluoride (spray-dried is recommended)

-

Phase-Transfer Catalyst (e.g., 18-crown-6 or Tetrabutylammonium Chloride), optional

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Sulfolane)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium fluoride (2-3 equivalents relative to the substrate).

-

Solvent and Substrate Addition: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent, followed by the chloropyridine substrate (1.0 equivalent). If using a phase-transfer catalyst, add it at this stage (0.1-0.2 equivalents).

-

Reaction: Heat the mixture to the desired temperature (typically 130-220 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Mild SNAr with Anhydrous Tetraalkylammonium Fluorides

To overcome the limitations of alkali metal fluorides, more soluble and reactive fluoride sources like anhydrous tetrabutylammonium fluoride (NBu₄F) and tetramethylammonium fluoride (NMe₄F) have been developed.[6][7] These reagents can effect fluorination at much lower temperatures, often at room temperature, expanding the functional group tolerance of the reaction.[4][7] Anhydrous NMe₄F is particularly effective for the SNAr fluorination of a wide range of electron-deficient heteroaromatics.[4]

Quantitative Data Summary: SNAr with Anhydrous NMe₄F

| Substrate | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | NMe₄F (2 equiv) | DMF | 25 | 24 | >95 | [4] |

| 3-Chloro-2-nitropyridine | NMe₄F (2 equiv) | DMF | 25 | 24 | 94 | [4] |

| 2,3-Dichloropyridine | NMe₄F (2 equiv) | DMF | 80 | 24 | 33 (for 3-chloro-2-fluoropyridine) | [4] |

| 2-Bromo-5-(trifluoromethyl)pyridine | NMe₄F (2 equiv) | DMF | 25 | 24 | >95 | [4] |

| 2-Chloroquinoline | NBu₄F (in situ) | THF | 25 | 24 | 95 | [6][7] |

Protocol 2: SNAr Fluorination with Anhydrous Tetramethylammonium Fluoride (NMe₄F)

Materials:

-

Chloropyridine substrate

-

Anhydrous NMe₄F

-

Anhydrous Dimethylformamide (DMF)

-

Inert atmosphere glovebox

-

Standard reaction vials with Teflon-lined caps

-

Magnetic stirrer

Procedure:

-

Preparation (in a glovebox): Weigh the chloropyridine substrate (0.1 mmol, 1.0 equiv) and anhydrous NMe₄F (0.2 mmol, 2.0 equiv) into a 4 mL vial containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF (0.5 mL) to the vial.

-

Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir the reaction mixture at the desired temperature (e.g., 25 °C or 80 °C) for the specified time (typically 24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (2.5 mL). For quantitative analysis, an internal standard (e.g., 1,3,5-trifluorobenzene) can be added.

-

Analysis and Purification: The yield can be determined by ¹⁹F NMR spectroscopy of the crude mixture. For isolation, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel.

Electrophilic C-H Fluorination

For pyridines that lack a suitable leaving group like chlorine, direct C-H fluorination offers an alternative pathway. This method typically involves the reaction of the heteroarene with a potent electrophilic fluorinating agent. Silver(II) fluoride (AgF₂) has emerged as a highly effective reagent for the site-selective C-H fluorination of pyridines and diazines at the position adjacent to the ring nitrogen.[5] The reactions are fast, often complete within an hour at ambient temperature, and tolerate a wide range of functional groups.[5]

Quantitative Data Summary: C-H Fluorination with AgF₂

| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylpyridine | AgF₂ (3 equiv) | MeCN | 23 | 1.5 | 85 | [8] |

| 3-Chloropyridine | AgF₂ (3 equiv) | MeCN | 25 | 1 | 88 (for 3-chloro-2-fluoropyridine) | [9][10] |

| 3-Benzyloxypyridine | AgF₂ (3 equiv) | MeCN | 25 | 1 | 91 (for 3-benzyloxy-2-fluoropyridine) | [9][10] |

| Pyrimidine | AgF₂ (3 equiv) | MeCN | 25 | 1 | 82 | [9][10] |

Protocol 3: Site-Selective C-H Fluorination with AgF₂

Materials:

-

Pyridine or diazine substrate

-

Silver(II) Fluoride (AgF₂)

-

Anhydrous Acetonitrile (MeCN)

-

Oven-dried glassware

-

Teflon-coated magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Celite or silica gel for filtration

Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv) and anhydrous acetonitrile.

-

Reagent Addition: Place the flask under an inert atmosphere. In one portion, add AgF₂ (3.0 equiv). Note: AgF₂ is hygroscopic and should be handled quickly in the air.

-

Reaction: Stir the resulting suspension vigorously at ambient temperature (22-25 °C). The reaction is typically complete within 1-2 hours.

-

Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

-

Workup: Upon completion, filter the reaction mixture through a short plug of silica gel or Celite, rinsing with acetonitrile or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Gas-Phase Catalytic Fluorination